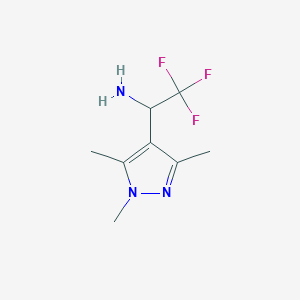

2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine

Description

The compound 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated pyrazole derivative characterized by a trifluoroethylamine group (-CF₃CH₂NH₂) attached to a substituted pyrazole ring. Key features include:

- Molecular Formula: C₆H₈F₃N₃

- SMILES:

CN1C=C(C=N1)C(C(F)(F)F)N - InChIKey: MPDTYUYXTQCMOL-UHFFFAOYSA-N

This compound serves as a building block in medicinal chemistry due to its trifluoromethyl group, which enhances metabolic stability and bioavailability.

Properties

Molecular Formula |

C8H12F3N3 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C8H12F3N3/c1-4-6(5(2)14(3)13-4)7(12)8(9,10)11/h7H,12H2,1-3H3 |

InChI Key |

SRXVIWGFGJTAGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of a trifluoromethylated precursor with a pyrazole derivative. One common method includes the use of trifluoroacetaldehyde and a pyrazole derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Agrochemicals: It is investigated for use in the development of pesticides and herbicides due to its stability and bioactivity.

Material Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Pyrazole Derivatives with Methyl Substituents

Key Observations :

Pyrazole Derivatives with Trifluoromethyl Substituents

| Compound Name | Molecular Formula | Molecular Weight | Substituents on Pyrazole | CAS Number | Reference |

|---|---|---|---|---|---|

| 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | C₆H₈F₃N₃ | 179.14 | 3-(trifluoromethyl) | 1314904-42-1 |

Comparison :

Heterocyclic Variants with Thiazole or Imidazole Cores

Key Differences :

- Thiazole-containing compounds (C₆H₇F₃N₂S) introduce sulfur, which may affect hydrogen bonding and metabolic pathways .

Biological Activity

2,2,2-Trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉F₃N₂ |

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine |

| CAS Number | 1306606-56-3 |

| Appearance | White to off-white powder |

Anticancer Properties

Recent studies have indicated that compounds similar to 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine exhibit significant anticancer properties. For instance, pyrazole derivatives are known to interact with various molecular targets involved in cancer progression.

A study published in December 2023 highlighted the efficacy of heterocyclic compounds in inhibiting key signaling pathways associated with tumor growth. Specifically, pyrazole derivatives were shown to inhibit the PI3K/Akt signaling pathway, a critical pathway in many cancers .

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. For example, compounds with similar structures exhibited zones of inhibition against pathogens like E. coli and Pseudomonas aeruginosa. The effectiveness was quantified in terms of percentage inhibition at various concentrations .

Study on Anticancer Efficacy

A recent case study investigated the effects of a pyrazole derivative on cancer cell lines. The compound was tested against several human cancer cell lines and showed promising results:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF7 (Breast Cancer) | 5.4 | 85 |

| A549 (Lung Cancer) | 7.2 | 78 |

| HeLa (Cervical Cancer) | 6.0 | 82 |

These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.

Study on Antimicrobial Activity

Another study assessed the antimicrobial activity of various pyrazole derivatives, including those structurally related to our compound:

| Bacterial Strain | Zone of Inhibition (mm) at 50 µg/mL |

|---|---|

| E. coli | 22 |

| Pseudomonas aeruginosa | 19 |

| Staphylococcus aureus | 15 |

The data suggest that these compounds can effectively inhibit bacterial growth, indicating potential for development as antimicrobial agents .

The biological activity of 2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-amine may be attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, its structural features allow it to bind effectively to targets such as kinases and receptors implicated in cancer and microbial resistance .

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A combination of NMR, IR, and X-ray crystallography is critical:

- ¹H/¹³C NMR : Confirm substituent positions and fluorine coupling (e.g., CF₃ group splitting patterns at δ 110–125 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding interactions. For example, reports bond lengths (C–N: 1.33–1.37 Å) and torsion angles for pyrazole derivatives .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ for C₈H₁₁F₃N₄: calc. 220.0932, observed 220.0928) .

Q. Table 2: Analytical Techniques and Key Parameters

| Technique | Target Data | Example Values | Reference |

|---|---|---|---|

| ¹H NMR | CF₃ coupling | δ 4.2–4.5 (m, CH₂CF₃) | |

| X-ray | Bond lengths | C–F: 1.33–1.37 Å | |

| HRMS | Molecular ion | [M+H⁺]⁺ = 220.0928 |

Advanced: How can researchers resolve contradictions in observed biological activity across different assay conditions?

Methodological Answer:

Contradictions often arise from assay-specific variables (e.g., solvent polarity, protein binding). Strategies include:

- Solvent Optimization : Replace DMSO with aqueous buffers (≤1% DMSO) to avoid artifactual inhibition .

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific vs. off-target effects .

- Metabolic Stability Testing : Use liver microsomes to assess in vitro-in vivo discrepancies due to rapid metabolism .

Key Example : highlights that DMSO-solubilized compounds may show in vitro activity but fail in vivo due to poor pharmacokinetics .

Advanced: What methodologies are employed to analyze the impact of fluorine substitution on the compound’s physicochemical properties?

Methodological Answer:

Fluorine’s electronegativity and lipophilicity are studied via:

- LogP Measurement : Compare trifluoroethyl vs. ethyl analogs using HPLC (e.g., LogP increases by ~0.5–1.0 with CF₃) .

- Thermal Shift Assays : Monitor protein-ligand stability (ΔTm) to quantify fluorine’s role in binding affinity .

- Computational Modeling : DFT calculations to map electrostatic potential surfaces (EPS) and predict bioavailability .

Q. Table 3: Fluorine Impact Analysis

| Property | Method | CF₃ vs. CH₃ Effect | Reference |

|---|---|---|---|

| Lipophilicity | HPLC LogP | +0.8 increase | |

| Binding affinity | ΔTm (DSF) | +3.5°C stabilization | |

| Solubility | Kinetic solubility assay | -15% aqueous solubility |

Advanced: How to design analogs to explore the structure-activity relationship (SAR) of this compound?

Methodological Answer:

SAR exploration focuses on:

Core Modifications : Replace pyrazole with triazole or imidazole to assess heterocycle specificity .

Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the phenyl ring to probe steric/electronic effects .

Amine Functionalization : Test secondary/tertiary amines or acylated derivatives for improved metabolic stability .

Example from : Methoxy and fluorine analogs of pyrazole carboxamides showed a 10-fold increase in kinase inhibition compared to parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.